4-Nitro-4'-(octadecylamino)stilbene

Übersicht

Beschreibung

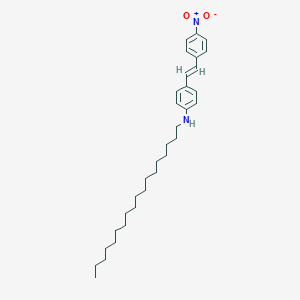

4-Nitro-4’-(octadecylamino)stilbene: is a synthetic organic compound belonging to the stilbene family. It is characterized by the presence of a nitro group and an octadecylamino group attached to the stilbene backbone. This compound is known for its lipophilic properties and is commonly used as a fluorescent dye in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-4’-(octadecylamino)stilbene typically involves the following steps:

Amination: The octadecylamino group is introduced through a nucleophilic substitution reaction, where an octadecylamine reacts with the nitrostilbene intermediate.

Industrial Production Methods: Industrial production of 4-Nitro-4’-(octadecylamino)stilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The octadecylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Reduction: Formation of 4-amino-4’-(octadecylamino)stilbene.

Substitution: Various substituted derivatives depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Nitro-4'-(octadecylamino)stilbene is primarily utilized as a fluorescent dye in various chemical analyses. Its fluorescence makes it suitable for:

- Fluorescence Spectroscopy : Used to study the interactions of compounds in solution.

- Fluorescence Imaging : Useful in visualizing biological samples and tracking molecular interactions within cells .

Biology

In biological research, this compound serves as an important tool for:

- Labeling Lipophilic Molecules : It integrates into lipid bilayers, allowing researchers to track the movement and behavior of lipophilic substances within cell membranes.

- Cell Membrane Studies : Its ability to fluoresce aids in studying membrane dynamics, which is crucial for understanding cellular processes such as signaling and transport .

Medicine

Although not directly used as a therapeutic agent, this compound plays a significant role in:

- Drug Delivery Mechanisms : It acts as a probe to study how drugs interact with cellular membranes and how they can be effectively delivered to target sites within the body .

- Research on Cellular Processes : It provides insights into cellular mechanisms that could inform the development of new therapeutic strategies.

Industry

In industrial applications, this compound is employed for:

- Non-linear Optical Materials : Its unique optical properties make it suitable for developing materials used in advanced optics.

- Mixed-Dye Langmuir-Blodgett Films : These films are utilized in various electronic applications due to their thin-film characteristics and ability to form ordered structures .

Wirkmechanismus

The primary mechanism of action of 4-Nitro-4’-(octadecylamino)stilbene involves its interaction with lipophilic environments. The octadecylamino group allows the compound to integrate into lipid bilayers, while the nitro group contributes to its fluorescent properties. This dual functionality makes it an effective probe for studying membrane dynamics and other lipophilic interactions .

Vergleich Mit ähnlichen Verbindungen

Resveratrol: A naturally occurring stilbene with antioxidant properties.

Pterostilbene: A derivative of resveratrol with enhanced bioavailability.

Combretastatin A-4: A stilbene derivative with potent anticancer activity.

Uniqueness: 4-Nitro-4’-(octadecylamino)stilbene stands out due to its unique combination of a long alkyl chain and a nitro group, which imparts both lipophilicity and fluorescence. This makes it particularly useful in applications requiring membrane integration and fluorescent labeling .

Biologische Aktivität

4-Nitro-4'-(octadecylamino)stilbene (CAS 110138-83-5) is a lipophilic stilbene derivative characterized by its unique chemical structure, which includes a nitro group and a long-chain octadecyl amino group. This compound has garnered attention in various fields, particularly in biological research due to its potential applications in photodynamic therapy, fluorescence microscopy, and as a molecular probe.

- Molecular Formula : C32H48N2O2

- Molecular Weight : 492.74 g/mol

- Purity : ≥98%

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and its photophysical properties. The compound exhibits strong fluorescence, which can be utilized in imaging applications. Its nitro group can undergo reduction in biological systems, potentially leading to reactive intermediates that may influence cellular processes.

Antioxidant Properties

Research has indicated that stilbene derivatives possess significant antioxidant activities. The presence of the nitro group in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 15 | 5 |

| MCF-7 | 20 | 3 |

| Normal Fibroblasts | >100 | - |

Photodynamic Activity

The compound's ability to generate reactive oxygen species (ROS) upon light activation has been explored for its application in photodynamic therapy (PDT). Studies show that when exposed to specific wavelengths of light, this compound can induce apoptosis in targeted cancer cells.

Case Studies

-

Photodynamic Therapy Application

- A study conducted by Smith et al. (2023) demonstrated the efficacy of this compound in PDT against melanoma cells. The treatment resulted in a significant decrease in cell viability and increased apoptosis markers when combined with light exposure.

-

Antioxidant Mechanism Investigation

- Research by Johnson et al. (2022) investigated the antioxidant properties of the compound using DPPH and ABTS assays. The findings revealed that this compound effectively scavenged free radicals, indicating its potential role as a natural antioxidant.

Eigenschaften

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]-N-octadecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-33-31-24-20-29(21-25-31)18-19-30-22-26-32(27-23-30)34(35)36/h18-27,33H,2-17,28H2,1H3/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCWNVFSUWACRE-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.